3-(2-Benzothiazolyl)-7-octadecyloxycoumarin
Overview
Description
3-(2-Benzothiazolyl)-7-octadecyloxycoumarin is a useful research compound. Its molecular formula is C34H45NO3S and its molecular weight is 547.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Spectral and Luminescent Properties
The study of spectral and luminescent properties of coumarin derivatives, including 3-(benzothiazolyl-2)-7-hydroxy-and-8-hydroxycoumarins, reveals significant insights into their photophysical processes. These compounds exhibit varied luminescent behaviors depending on their structure and the presence of protolytic forms. Their lasing ability under excitation with a XeCl excimer laser highlights their potential in optical applications, with some derivatives showing high lasing efficiency in their anionic form (Kopylova et al., 2006).
Antioxidative and Antiproliferative Activity
Benzazole substituted iminocoumarins, a related group, have been evaluated for their antioxidative and antiproliferative activities. These studies indicate the potential of such derivatives in cancer research and their role as antioxidants. Some derivatives have shown selective activity toward cancer cells, indicating the therapeutic potential of coumarin derivatives in cancer treatment (Perin et al., 2019).
Fluorescent Properties and Solid State Luminescence
Coumarin derivatives containing 8-benzothiazole have demonstrated dual emission and large Stokes shift, important for fluorescent applications. These properties, including fluorescence in solid state, make these compounds suitable for use in materials science and as fluorescent markers in biological systems (Xie et al., 2012).
Antimicrobial Activities and Material Applications
The synthesis and characterization of coumarin-thiazole derivatives have shown significant antimicrobial activity, which could be beneficial in creating antimicrobial coatings for materials, potentially applicable in healthcare and material science sectors (El‐Wahab et al., 2014).
Analgesic Properties
Coumarin derivatives bearing substituted 3,4-dihydro-2H-benzothiazines have been described for their potential analgesic properties. These findings suggest coumarin derivatives could be explored further for developing new pain management therapies (Alipour et al., 2014).
Laser Dye Applications
3-(Benzothiazol-2-yl)-7-hydroxycoumarin, a specific coumarin derivative, exhibits properties making it a good candidate as a laser dye. Its photostability and performance in different solvents suggest potential use in optical devices and laser technology (Azim et al., 2005).
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-octadecoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-37-28-23-22-27-25-29(34(36)38-31(27)26-28)33-35-30-20-17-18-21-32(30)39-33/h17-18,20-23,25-26H,2-16,19,24H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGKLHFROZQZHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407320 | |
Record name | 3-(1,3-Benzothiazol-2-yl)-7-(octadecyloxy)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161992-82-1 | |
Record name | 3-(1,3-Benzothiazol-2-yl)-7-(octadecyloxy)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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